5-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-({[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, a chloro group, a methoxy group, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group in the presence of a base.
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is added through a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Morpholine Ring Formation: The morpholine ring is introduced through a cyclization reaction involving an amine and an epoxide or a similar reactive intermediate.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization: The morpholine ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Cyclization: Acid or base catalysts in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with different functional groups.
Cyclization: Formation of complex ring structures.
Scientific Research Applications
5-({[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLAMINE
- **2-(MORPHOLIN-4-YL)BENZOIC ACID
- **4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLAMINE
Uniqueness
5-({[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy, chloro, methoxy, and morpholine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H27ClN2O5 |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H27ClN2O5/c1-32-24-14-19(13-22(27)25(24)34-17-18-5-3-2-4-6-18)16-28-20-7-8-23(21(15-20)26(30)31)29-9-11-33-12-10-29/h2-8,13-15,28H,9-12,16-17H2,1H3,(H,30,31) |
InChI Key |
GWJLNYQQNPKIHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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